

Suc-YVAD-AMC stability and storage conditions

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Compound of Interest

Compound Name: **Suc-YVAD-AMC**

Cat. No.: **B15556050**

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Suc-YVAD-AMC Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and use of the fluorogenic caspase-1 substrate, **Suc-YVAD-AMC**.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for **Suc-YVAD-AMC**?

For optimal stability, **Suc-YVAD-AMC** in its lyophilized powder form should be stored at -20°C. [1][2][3] When stored correctly, the product is stable for an extended period. Always protect the product from light.[1]

Q2: How should I prepare and store stock solutions of **Suc-YVAD-AMC**?

Suc-YVAD-AMC is soluble in DMSO.[1] To prepare a stock solution, dissolve the lyophilized powder in high-quality, anhydrous DMSO. For instance, a 10 mM stock solution can be prepared. Once dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C in the dark. A DMSO stock solution is reported to be stable for over a month at -20°C when protected from light and moisture. Some sources suggest storage at -80°C for longer-term stability of stock solutions, potentially for up to 6 months.

Q3: What are the excitation and emission wavelengths for the cleaved AMC fluorophore?

The cleaved 7-amino-4-methylcoumarin (AMC) product is detected by fluorescence. The recommended excitation wavelength is in the range of 340-360 nm, and the emission wavelength is in the range of 440-460 nm. Some protocols also use an excitation of 380 nm and an emission of 460 nm.

Q4: For which enzyme is **Suc-YVAD-AMC** a substrate?

Suc-YVAD-AMC is a fluorogenic substrate for caspase-1, an enzyme involved in inflammatory signaling pathways. The sequence YVAD (Tyr-Val-Ala-Asp) is a preferred cleavage site for caspase-1.

Quantitative Data Summary

Parameter	Condition	Value	Citations
Storage Temperature (Lyophilized Powder)	Long-term	-20°C	
Storage Temperature (Stock Solution in DMSO)	Short-term (1 month)	-20°C (in the dark, no water)	
Long-term (6 months)		-80°C (sealed, away from light and moisture)	
Solubility	Solvent	DMSO	
Concentration		10 mM	
Fluorescence Detection	Excitation Wavelength	340-360 nm	
Emission Wavelength		440-460 nm	

Troubleshooting Guide

Issue	Possible Cause	Suggested Solution
No or Low Fluorescence Signal	Inactive Enzyme: Caspase-1 in the sample is inactive or absent.	Ensure proper sample preparation to preserve enzyme activity. Use a positive control with active caspase-1.
Incorrect Wavelengths: The fluorometer is not set to the correct excitation/emission wavelengths for AMC.	Set the excitation wavelength between 340-360 nm and the emission wavelength between 440-460 nm.	
Substrate Degradation: The Suc-YVAD-AMC substrate has degraded due to improper storage or handling.	Use a fresh aliquot of the substrate. Ensure it has been stored at -20°C or -80°C and protected from light. Avoid multiple freeze-thaw cycles.	
High Background Fluorescence	Autohydrolysis of Substrate: The substrate is spontaneously breaking down.	Prepare fresh working solutions of the substrate just before the assay. Minimize the time the substrate is in aqueous buffer before the measurement.
Contaminated Reagents: Buffers or other reagents are contaminated with fluorescent compounds.	Use high-purity reagents and water. Test buffers for background fluorescence before adding the substrate and enzyme.	
Non-specific Protease Activity: Other proteases in the sample are cleaving the substrate.	Include a control with a specific caspase-1 inhibitor (e.g., Ac-YVAD-CMK) to determine the level of non-specific cleavage.	
Inconsistent or Irreproducible Results	Pipetting Errors: Inaccurate dispensing of reagents.	Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like DMSO stocks.

Temperature Fluctuations:
Inconsistent incubation
temperatures.

Ensure all samples and
reagents are at the correct
temperature before starting the
reaction. Use a temperature-
controlled plate reader or
incubator.

Variable Incubation Times:
Inconsistent timing of reagent
addition and fluorescence
reading.

Use a multichannel pipette for
simultaneous addition of
reagents. Read all wells at the
same time point after initiating
the reaction.

Experimental Protocols

Caspase-1 Activity Assay Protocol

This protocol provides a general guideline for measuring caspase-1 activity in cell lysates using **Suc-YVAD-AMC**.

1. Reagent Preparation:

- Lysis Buffer: 50 mM HEPES (pH 7.5), 0.1% CHAPS, 2 mM DTT, 0.1% Nonidet P-40, 1 mM EDTA, and protease inhibitors (e.g., 1 mM PMSF, 2 µg/ml leupeptin, 2 µg/ml pepstatin A).
- Assay Buffer: 100 mM HEPES (pH 7.2), 10% sucrose, 0.1% CHAPS, 1 mM EDTA, 2 mM DTT.
- **Suc-YVAD-AMC** Stock Solution: 20 mM in anhydrous DMSO.
- Positive Control: Recombinant active caspase-1.
- Negative Control: Lysis buffer only or cell lysate from a caspase-1 knockout model.
- Inhibitor Control: A specific caspase-1 inhibitor (e.g., Ac-YVAD-CMK).

2. Sample Preparation (Cell Lysates):

- Harvest cells and wash with ice-cold PBS.
- Resuspend the cell pellet in ice-cold lysis buffer.
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant (cytosolic extract) and determine the protein concentration using a suitable method (e.g., BCA assay).
- Adjust the protein concentration of all samples to be the same with lysis buffer.

3. Assay Procedure:

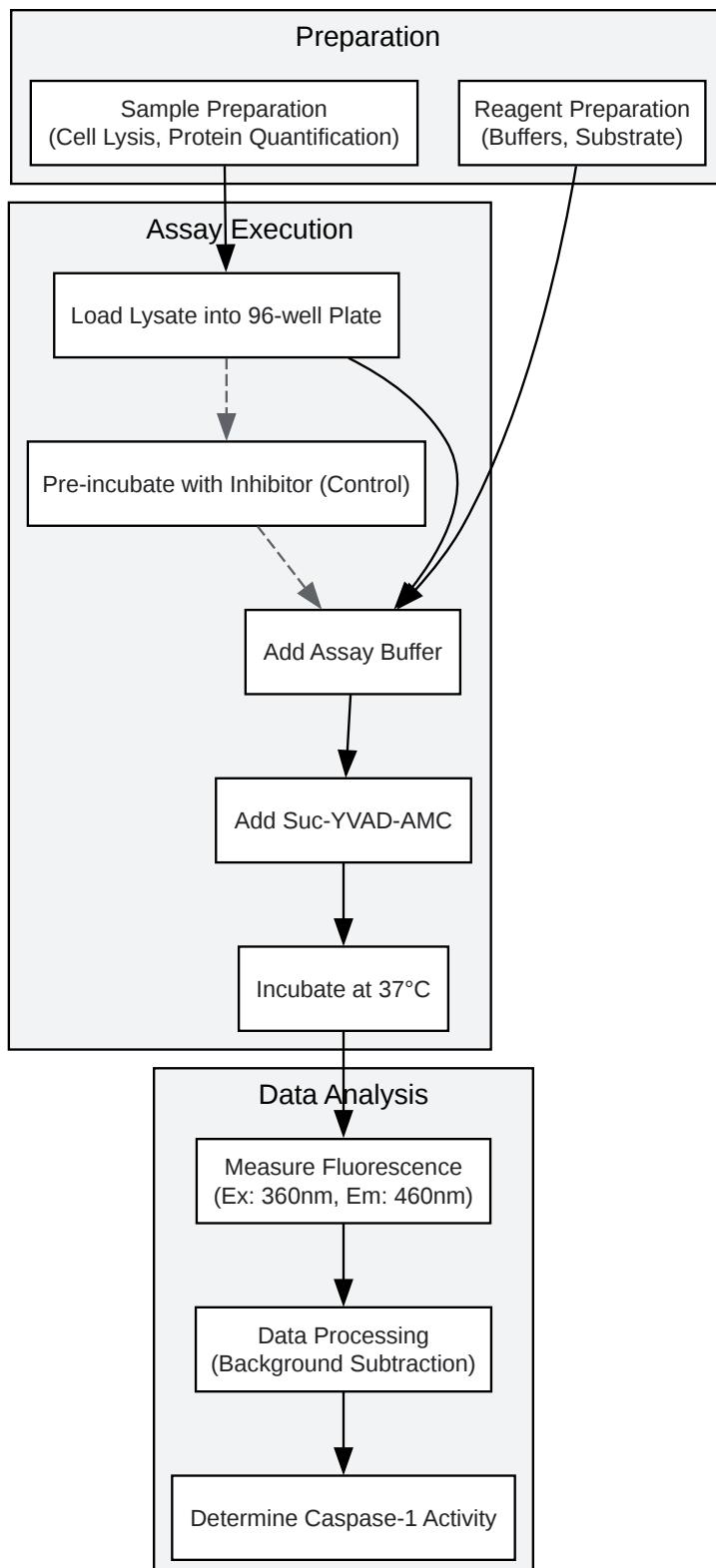
- In a 96-well black microplate, add 10-50 µg of protein from the cell lysate to each well.
- For inhibitor controls, pre-incubate the lysate with the caspase-1 inhibitor for 15-30 minutes at 37°C.
- Bring the total volume in each well to 100 µl with assay buffer.
- Prepare the substrate working solution by diluting the 20 mM **Suc-YVAD-AMC** stock solution in assay buffer to a final concentration of 50 µM.
- Initiate the reaction by adding the substrate working solution to each well.
- Incubate the plate at 37°C for 1 hour, protected from light.
- Measure the fluorescence using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

4. Data Analysis:

- Subtract the background fluorescence (from wells with no cell lysate) from all readings.
- If using an inhibitor control, subtract the fluorescence of the inhibitor-treated sample from the corresponding untreated sample to determine caspase-1 specific activity.

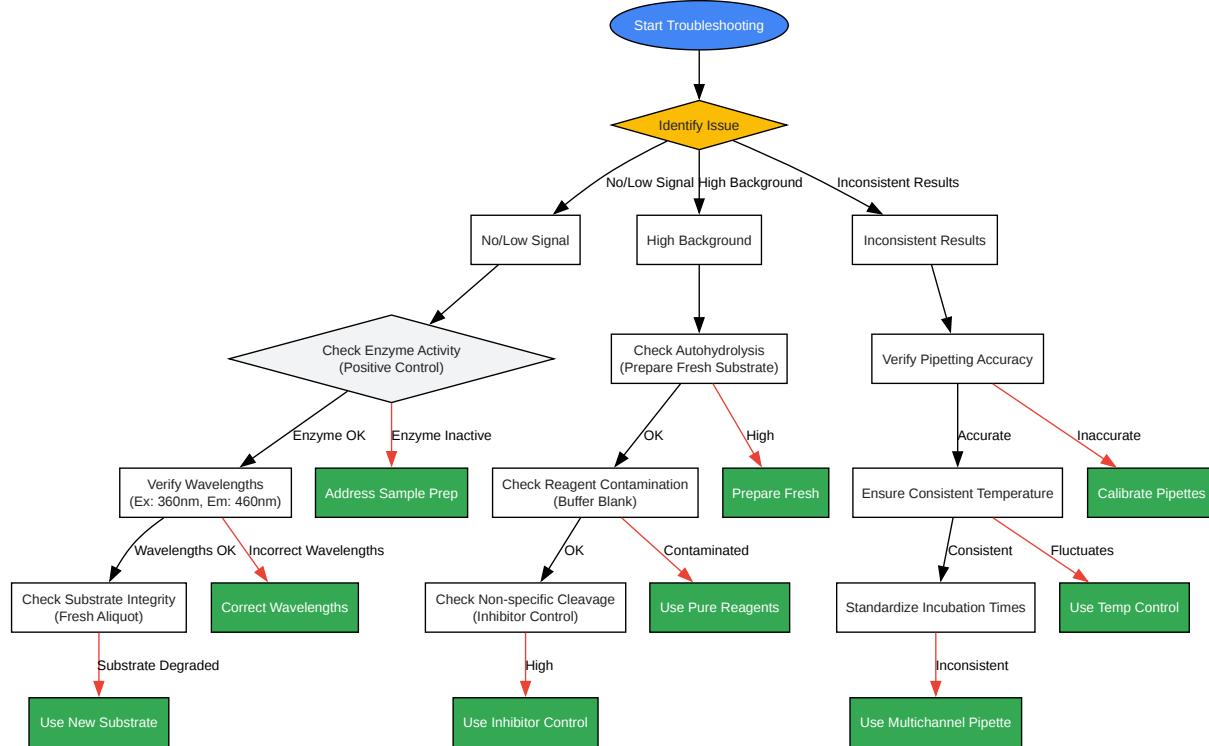
- The caspase activity is proportional to the fluorescence intensity.

Visualizations



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Caption: Caspase-1 Activity Assay Workflow.

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Caption: Troubleshooting Logic for **Suc-YVAD-AMC** Assays.

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References

- 1. Enzo Life Sciences Ac-YVAD-AMC (5mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 2. Caspase 1 Substrate 2m (ICE), fluorogenic; Ac-YVAD-AMC - Elabscience® [elabscience.com]
- 3. CAS NO. 149231-65-2 | AC-YVAD-AMC | C33H39N5O10 [localpharmacguide.com]
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